![molecular formula C15H20FNO3 B3078676 Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate CAS No. 1052611-84-3](/img/structure/B3078676.png)
Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate
Overview
Description
Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C15H20FNO3 and its molecular weight is 281.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
- Application : The compound has been investigated as a potential drug candidate for treating GERD, peptic ulcers, and other acid-related diseases . Its ability to modulate acid secretion and protect the gastric mucosa makes it promising for managing these conditions.
- Application : Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate may exhibit anti-inflammatory effects. Researchers have explored its potential as an anti-inflammatory agent, although further studies are needed to validate this .
- Application : Although the compound is only marginally stable in water, its boron content makes it interesting for NCT. Researchers investigate its suitability as a boron-carrier for targeted cancer therapy .
Gastroesophageal Reflux Disease (GERD) and Peptic Ulcer Treatment
Anti-Inflammatory Properties
Boron-Carrier for Neutron Capture Therapy (NCT)
properties
IUPAC Name |
methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethylpyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-15(14(19)20-3)8-10(9-18)13(17(15)2)11-6-4-5-7-12(11)16/h4-7,10,13,18H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRSHGSKTLXEPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2F)CO)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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